molecular formula C4H3BrF4O2 B1594877 Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate CAS No. 378-67-6

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate

Cat. No.: B1594877
CAS No.: 378-67-6
M. Wt: 238.96 g/mol
InChI Key: NJEAPFHUCXWTAO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is an organic compound with the molecular formula C4H3BrF4O2. It is a derivative of propanoic acid, where the hydrogen atoms are replaced by bromine and fluorine atoms.

Mechanism of Action

Target of Action

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is primarily used as a synthetic intermediate in the production of various fluorinated organic compounds . The compound’s primary targets are therefore the reactants in these synthetic processes.

Mode of Action

The compound is known to participate in a variety of organic synthesis reactions, including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2’ reactions, and Stetter reactions . These reactions result in the formation of various fluorinated organic compounds.

Result of Action

The primary result of the action of this compound is the synthesis of various fluorinated organic compounds . These compounds can have a wide range of properties and uses, depending on their specific structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2,3,3,3-tetrafluoropropanoate. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF4O2/c1-11-2(10)3(5,6)4(7,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEAPFHUCXWTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338290
Record name Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-67-6
Record name Methyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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